molecular formula C13H19N B13272852 N-[1-(3,5-dimethylphenyl)ethyl]cyclopropanamine

N-[1-(3,5-dimethylphenyl)ethyl]cyclopropanamine

Cat. No.: B13272852
M. Wt: 189.30 g/mol
InChI Key: XTARAGUVLHAAIH-UHFFFAOYSA-N
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Description

N-[1-(3,5-dimethylphenyl)ethyl]cyclopropanamine is an organic compound with the molecular formula C13H19N It is characterized by a cyclopropane ring attached to an amine group, which is further connected to a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,5-dimethylphenyl)ethyl]cyclopropanamine typically involves the reaction of 3,5-dimethylphenylacetonitrile with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,5-dimethylphenyl)ethyl]cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its amine or hydrocarbon derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced amines, and various substituted cyclopropanamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[1-(3,5-dimethylphenyl)ethyl]cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[1-(3,5-dimethylphenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3,4-dimethylphenyl)ethyl]cyclopropanamine
  • N-[1-(2,5-dimethylphenyl)ethyl]cyclopropanamine
  • N-[1-(3,5-dimethylphenyl)ethyl]-2-thiophenecarboxamide

Uniqueness

N-[1-(3,5-dimethylphenyl)ethyl]cyclopropanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-[1-(3,5-dimethylphenyl)ethyl]cyclopropanamine

InChI

InChI=1S/C13H19N/c1-9-6-10(2)8-12(7-9)11(3)14-13-4-5-13/h6-8,11,13-14H,4-5H2,1-3H3

InChI Key

XTARAGUVLHAAIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(C)NC2CC2)C

Origin of Product

United States

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